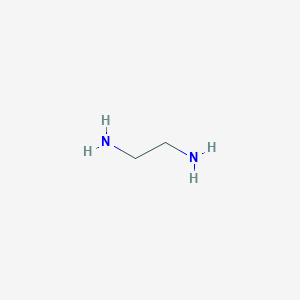
Ethylenediamine
Cat. No. B042938
Key on ui cas rn:
107-15-3
M. Wt: 60.10 g/mol
InChI Key: PIICEJLVQHRZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04036585
Procedure details


In a suitable vessel 79.5 parts (1.5 moles of acrylonitrile was added dropwise with stirring to 270 parts (4.5 moles) of ethylenediamine over 90 minutes. After standing overnight the mixture was distilled under reduced pressure, yielding 184 parts of ethylenediamine, and 100.1 parts of N-cyanoethylethylenediamine. There remained undistilled 43 parts of residue. Boiling point of the N-cyanoethylethylenediamine was 162°-171° C. at 55 mm abs. pressure.


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[CH2:5]([NH2:8])[CH2:6][NH2:7].[C:1]([CH2:2][CH2:3][NH:7][CH2:6][CH2:5][NH2:8])#[N:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCNCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04036585
Procedure details


In a suitable vessel 79.5 parts (1.5 moles of acrylonitrile was added dropwise with stirring to 270 parts (4.5 moles) of ethylenediamine over 90 minutes. After standing overnight the mixture was distilled under reduced pressure, yielding 184 parts of ethylenediamine, and 100.1 parts of N-cyanoethylethylenediamine. There remained undistilled 43 parts of residue. Boiling point of the N-cyanoethylethylenediamine was 162°-171° C. at 55 mm abs. pressure.


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[CH2:5]([NH2:8])[CH2:6][NH2:7].[C:1]([CH2:2][CH2:3][NH:7][CH2:6][CH2:5][NH2:8])#[N:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCNCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04036585
Procedure details


In a suitable vessel 79.5 parts (1.5 moles of acrylonitrile was added dropwise with stirring to 270 parts (4.5 moles) of ethylenediamine over 90 minutes. After standing overnight the mixture was distilled under reduced pressure, yielding 184 parts of ethylenediamine, and 100.1 parts of N-cyanoethylethylenediamine. There remained undistilled 43 parts of residue. Boiling point of the N-cyanoethylethylenediamine was 162°-171° C. at 55 mm abs. pressure.


Name

Identifiers


|
REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:8])[CH2:6][NH2:7]>>[CH2:5]([NH2:8])[CH2:6][NH2:7].[C:1]([CH2:2][CH2:3][NH:7][CH2:6][CH2:5][NH2:8])#[N:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the mixture was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)CCNCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
